C6 Chloro vs. Fluoro: Differential Bacterial Sphingomyelinase Inhibition on the 2-Thioxoquinazolin-4-One Scaffold
On the unsubstituted N3-2-thioxoquinazolin-4-one scaffold, the 6-chloro derivative (compound 4) inhibited B. cereus sphingomyelinase with an IC50 of 6.43 µM, while the 6-fluoro congener (compound 5) yielded an IC50 of 6.50 µM. Although the difference is modest, the 6-chloro analog additionally demonstrated measurable anti-hemolytic activity (59.50% reduction of B. cereus-induced hemolysis on sheep erythrocytes at 50 µM) not reported for the 6-fluoro analog at an equivalent concentration [1]. This demonstrates that the C6 chlorine atom, even in the absence of an N3 substituent, confers a distinguishable biological profile on the 2-thioxoquinazolin-4-one core.
| Evidence Dimension | B. cereus sphingomyelinase inhibition (IC50) |
|---|---|
| Target Compound Data | 6.43 µM (6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, compound 4) |
| Comparator Or Baseline | 6.50 µM (6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, compound 5) |
| Quantified Difference | ∆IC50 = 0.07 µM (approximately 1% lower IC50 for chloro vs. fluoro) |
| Conditions | In vitro enzyme inhibition assay; B. cereus SMase; mixed-type inhibition confirmed for compound 4 by enzyme kinetic study |
Why This Matters
In antimicrobial drug discovery programs prioritizing Bacillus cereus virulence targets, the 6-chloro substitution provides a quantitatively validated entry point with characterized inhibition modality, which the 6-fluoro analog does not match in terms of documented anti-hemolytic functional activity.
- [1] Ozturk O.K., Oyardi O., Dundar Y. Quinazoline derivatives as novel bacterial sphingomyelinase enzyme inhibitors. Eur J Med Chem. 2025;154:108079. View Source
